

(6-Bromopyridin-3-yl)methanamine dihydrochloride solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Bromopyridin-3-yl)methanamine

Cat. No.: B111386

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **(6-Bromopyridin-3-yl)methanamine Dihydrochloride**

Authored by: A Senior Application Scientist Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Building Block

In the realm of modern medicinal chemistry and drug discovery, the journey from a promising molecular scaffold to a viable drug candidate is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. This parameter dictates not only the feasibility of synthetic routes and purification schemes but also profoundly influences a compound's downstream formulation, bioavailability, and ultimate therapeutic efficacy.

This guide provides an in-depth technical exploration of **(6-Bromopyridin-3-yl)methanamine dihydrochloride**, a heterocyclic building block of significant interest. The presence of a bromopyridine core coupled with a primary amine side chain makes it a versatile synthon for introducing key pharmacophoric elements. However, its nature as a dihydrochloride salt presents a unique set of solubility characteristics that warrant careful consideration.

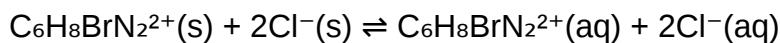
Rather than merely presenting a static data sheet, this document is intended to serve as a practical guide for the research scientist. It will deconstruct the theoretical underpinnings of this compound's solubility, provide robust, field-proven experimental protocols for its empirical

determination, and offer insights into the practical application of this critical data. As such, this guide is structured to empower researchers to not only measure but also strategically manipulate the solubility of **(6-Bromopyridin-3-yl)methanamine** dihydrochloride to accelerate their research and development endeavors.

Physicochemical Profile of (6-Bromopyridin-3-yl)methanamine Dihydrochloride

(6-Bromopyridin-3-yl)methanamine dihydrochloride is a salt form of the parent free base, **(6-Bromopyridin-3-yl)methanamine**. The dihydrochloride salt is often favored for its improved stability and handling properties as a solid.

Property	Value	Source
CAS Number	1251953-04-4	[1]
Molecular Formula	C ₆ H ₉ BrCl ₂ N ₂	[1]
Molecular Weight	259.96 g/mol	[1]
Appearance	Typically an off-white to light yellow solid	General Knowledge
SMILES	NCC1=CN=C(Br)C=C1.Cl.Cl	[1]


The structure reveals a pyridine ring, which is weakly basic, and a primary aminomethyl group, which is also basic. The formation of a dihydrochloride salt indicates that both nitrogen atoms are protonated, creating a dicationic species associated with two chloride anions. This salt form is anticipated to have significantly higher aqueous solubility compared to its free base, particularly in neutral to acidic media.

Theoretical Considerations for Solubility

Understanding the theoretical factors governing solubility is paramount before embarking on experimental measurements. For a salt of a weak base like **(6-Bromopyridin-3-yl)methanamine**, solubility is not a single value but a function of the solvent system's properties.

The Influence of pH and the Dihydrochloride Salt Form

The solubility of amine salts in aqueous media is intrinsically pH-dependent.^[2] The dihydrochloride salt exists as a fully ionized species in solution. The dissolution equilibrium can be represented as:

In acidic to neutral pH, the compound will remain predominantly in its protonated, more soluble form. However, as the pH of the solution increases, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. This is a critical consideration in buffered solutions or during reaction workups involving basic conditions.

The Common Ion Effect

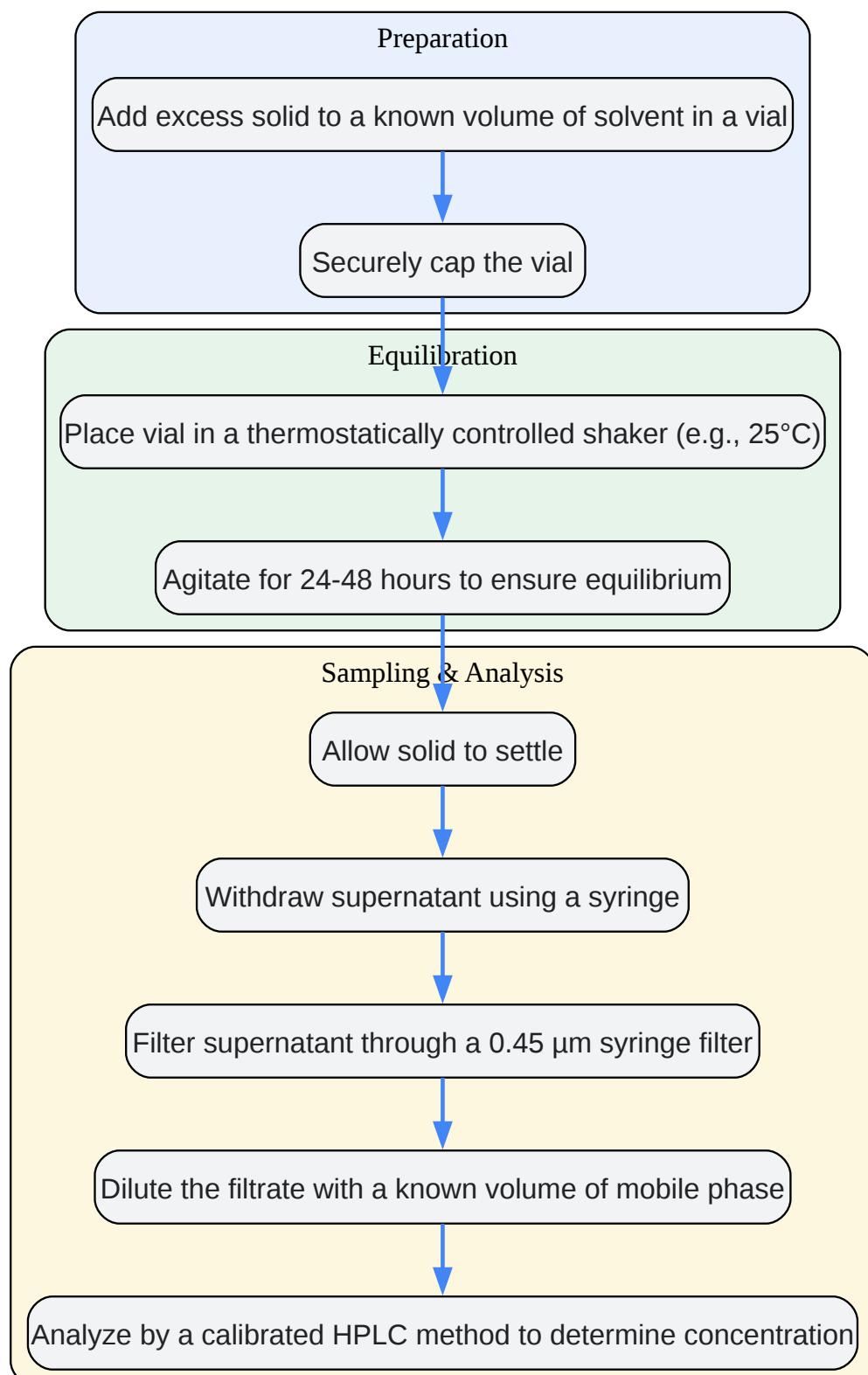
In solutions already containing chloride ions (e.g., from hydrochloric acid or other chloride salts), the solubility of **(6-Bromopyridin-3-yl)methanamine** dihydrochloride may be suppressed.^[2] According to Le Châtelier's principle, the addition of a common ion (Cl^-) to a saturated solution will shift the equilibrium to the left, favoring the solid salt and thus reducing its molar solubility. This phenomenon can be particularly relevant in certain buffered media or during crystallizations from HCl-containing solvent systems.^[3]

Solvent Polarity and Hydrogen Bonding

The high polarity imparted by the two hydrochloride moieties suggests that the compound will exhibit its highest solubility in polar protic solvents capable of solvating both the dication and the chloride anions.

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are expected to be excellent solvents. The hydroxyl groups can hydrogen bond with the chloride anions and the protonated amines, effectively solvating the salt.
- Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate the cation, but they are less effective at solvating the chloride anions compared to protic solvents. Moderate to good solubility is anticipated.

- Non-Polar Solvents (e.g., Toluene, Hexanes): Very low to negligible solubility is expected in these solvents due to the high lattice energy of the salt and the inability of the solvent to stabilize the charged species.


Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the saturation shake-flask method. [4] This method ensures that the solvent is fully saturated with the solute and that equilibrium has been reached.

Required Materials and Equipment

- **(6-Bromopyridin-3-yl)methanamine** dihydrochloride (purity $\geq 98\%$)
- Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, Tetrahydrofuran)
- Analytical balance
- Scintillation vials or glass test tubes with screw caps
- Thermostatically controlled shaker or orbital incubator
- Syringe filters (0.45 μm , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

- Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of **(6-Bromopyridin-3-yl)methanamine** dihydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze these standards using a validated HPLC method to generate a standard curve of peak area versus concentration.
- Sample Preparation: To a series of glass vials, add an excess amount of **(6-Bromopyridin-3-yl)methanamine** dihydrochloride (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
- Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
- Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient duration (24 to 48 hours is typical) to reach equilibrium.
- Sampling: After equilibration, remove the vials and allow the undissolved solid to settle by gravity or brief centrifugation.
- Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial.
- Dilution and Analysis: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to bring the concentration within the range of the standard curve. Analyze the diluted sample by HPLC.
- Calculation: Using the standard curve, determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility.

Interpreting and Applying Solubility Data

The quantitative data gathered from the protocol above is crucial for several aspects of drug development and chemical synthesis.

Illustrative Solubility Profile

The following table presents a hypothetical but realistic solubility profile for **(6-Bromopyridin-3-yl)methanamine** dihydrochloride, which a researcher might generate using the described protocol.

Solvent	Solvent Type	Predicted Solubility (mg/mL) at 25°C
Water	Polar Protic	> 200
Methanol	Polar Protic	> 150
Ethanol	Polar Protic	~ 50-75
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	> 100
N,N-Dimethylformamide (DMF)	Polar Aprotic	~ 75-100
Acetonitrile	Polar Aprotic	< 10
Isopropanol	Polar Protic	< 10
Tetrahydrofuran (THF)	Polar Aprotic	< 1
Toluene	Non-Polar	< 0.1
Hexanes	Non-Polar	< 0.1

Practical Implications for the Bench Scientist

- Reaction Chemistry:** The high solubility in polar aprotic solvents like DMF and DMSO makes them excellent choices for reaction media where the compound is a starting material. The lower solubility in solvents like isopropanol or acetonitrile suggests these could be used as anti-solvents for crystallization or precipitation to isolate products.
- Purification:** A significant difference in solubility between two solvent systems can be exploited for purification. For example, a product could be precipitated from a reaction in DMF by the addition of a less polar solvent like isopropanol.

- Formulation Development: For drug development professionals, high aqueous solubility is a desirable trait for parenteral (injectable) formulations.^[5] The data is also the first step in understanding potential bioavailability, as dissolution is often the rate-limiting step for absorption.^[6]

Conclusion: A Foundation for Rational Design

The solubility of **(6-Bromopyridin-3-yl)methanamine** dihydrochloride is a multifaceted property governed by its salt form, the pH of the medium, and the nature of the solvent. While specific quantitative data is not readily available in public literature, this guide provides the theoretical framework and a robust experimental protocol for its determination. By systematically measuring and understanding this key parameter, researchers can make informed decisions that streamline synthesis, enhance purification efficiency, and lay a solid foundation for downstream drug development activities. This methodical approach transforms solubility from a potential obstacle into a predictable and controllable variable, accelerating the path from discovery to innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(6-Bromopyridin-3-yl)methanamine dihydrochloride solubility]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b111386#6-bromopyridin-3-yl-methanamine-dihydrochloride-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com